molecular formula C36H54O11 B591414 PicfeltarraeninX CAS No. 1391826-61-1

PicfeltarraeninX

Cat. No. B591414
M. Wt: 662.817
InChI Key: WZLJFFOIPJDGBU-MXKLYMAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PicfeltarraeninX is a synthetic, non-peptide compound that has been developed as an alternative to peptide-based drugs for treating a wide range of conditions. It has been found to possess a wide range of biochemical and physiological effects, making it a promising therapeutic agent for various diseases. This article will provide an overview of PicfeltarraeninX, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Complement System Inhibition

Picfeltarraenin X, along with other compounds isolated from Picria fel-terrae, such as picfeltarraenin IA, IB, and IV, have shown potential as inhibitors of the complement system. These compounds demonstrated inhibitory activity on both the classical and alternative pathways of the complement system. Specifically, picfeltarraenin X exhibited significant inhibitory activity, though the specific degree of its effectiveness was not detailed in the study by Huang et al. (1998).

Pharmacokinetics

The pharmacokinetics of picfeltarraenins IA and IB have been studied to understand their behavior in biological systems. A UPLC-MS/MS method was developed for their determination in rat plasma, which could be indicative of how picfeltarraenin X might behave pharmacokinetically. This study was conducted by He et al. (2016).

Acetylcholinesterase Inhibition

Picfeltarraenin X, among other compounds from Picria fel-terrae, was identified as a potent inhibitor of acetylcholinesterase (AChE). This discovery could have implications for the treatment of diseases like Alzheimer's. This research was conducted by Wen et al. (2013).

Anti-Inflammatory Applications

Picfeltarraenin IA, a close relative of picfeltarraenin X, has been found to inhibit lipopolysaccharide-induced inflammatory cytokine production in human pulmonary epithelial A549 cells. This suggests potential anti-inflammatory applications for picfeltarraenin X as well. This study was conducted by Shi et al. (2016).

Quality Control in Herbal Medicine

The determination of picfeltarraenin IA levels in different medicinal parts of Picria fel-tarrae during various growth periods suggests the importance of picfeltarraenins, including picfeltarraenin X, in the quality control of herbal medicine preparations. This was explored by Bin-bin (2013).

properties

IUPAC Name

(2S)-2-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O11/c1-16(2)20-12-24(39)36(8,47-20)29-19(38)13-33(5)23-10-9-17-18(35(23,7)25(40)14-34(29,33)6)11-21(30(44)32(17,3)4)45-31-28(43)27(42)26(41)22(15-37)46-31/h9,12,16,18-19,21-23,26-31,37-38,41-44H,10-11,13-15H2,1-8H3/t18-,19-,21+,22-,23+,26-,27+,28-,29+,30-,31-,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJFFOIPJDGBU-MXKLYMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(C5(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)[C@](O1)(C)[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C[C@@H]([C@H](C5(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picfeltarraenin X

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